

Spectroscopic Characterization & Comparison Guide: 4-Chloro-N-methylquinoline-2- carboxamide

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Compound of Interest

| | |
|----------------|--|
| Compound Name: | 4-Chloro-N-methylquinoline-2-carboxamide |
| CAS No.: | 90173-73-2 |
| Cat. No.: | B14359620 |

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Executive Summary

Compound Identity: **4-Chloro-N-methylquinoline-2-carboxamide** CAS Registry Number: 90173-73-2 Molecular Formula:

Molecular Weight: 220.65 g/mol [1]

This guide provides a technical analysis of **4-Chloro-N-methylquinoline-2-carboxamide**, a critical intermediate in the synthesis of bioactive quinoline scaffolds (e.g., kinase inhibitors). Unlike standard datasheets, this document focuses on the comparative performance of characterization techniques and synthetic routes, enabling researchers to distinguish the target product from common impurities such as the 4-hydroxy precursor and hydrolysis byproducts.

Synthetic Route & Performance Comparison

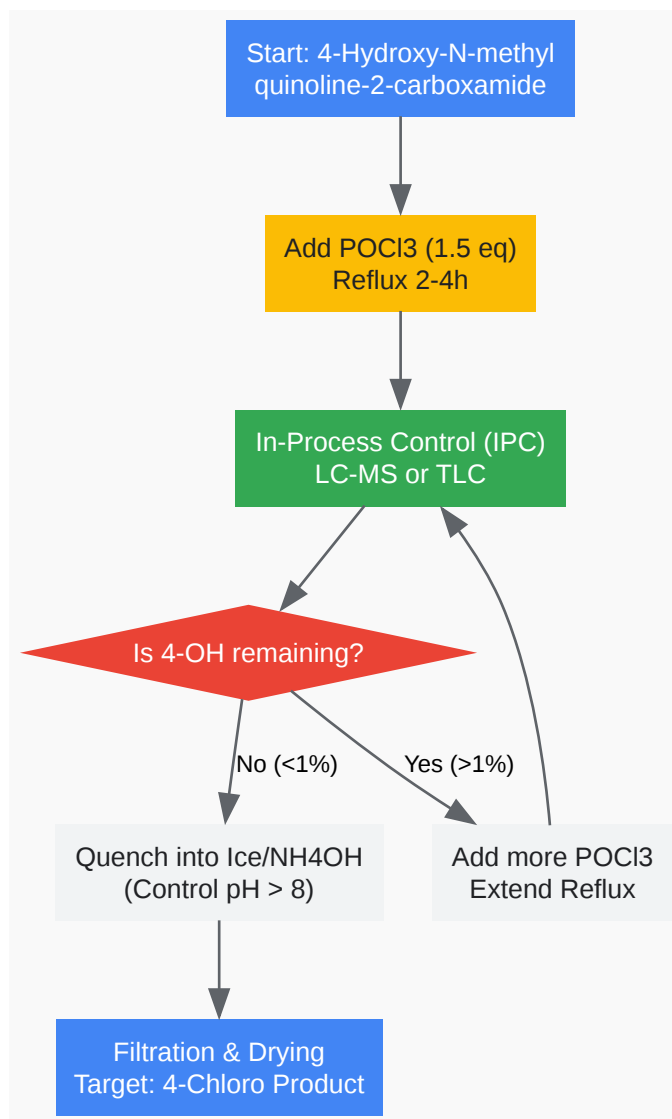
The quality of the spectroscopic data is intrinsically linked to the synthesis method. The conversion of the 4-hydroxy precursor to the 4-chloro derivative is the critical quality attribute (CQA).

Comparative Analysis of Chlorination Agents

| Feature | Phosphorus Oxychloride () | Thionyl Chloride () | Oxalyl Chloride |
|------------------|-------------------------------|----------------------------------|-----------------------------------|
| Reaction Type | Deoxychlorination / | Deoxychlorination | Activation/Substitution |
| Yield Efficiency | High (85-95%) | Moderate (60-75%) | Low-Moderate |
| Impurity Profile | Minimal; mostly unreacted SM | High; sulfur-based side products | Clean, but moisture sensitive |
| Suitability | Recommended Standard | Alternative (requires DMF cat.) | Not recommended for this scaffold |

Synthesis Workflow Visualization

The following diagram outlines the critical decision points in the synthesis and purification process to ensure spectroscopic purity.



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Caption: Critical Process Parameters (CPP) for the conversion of 4-hydroxy precursor to 4-chloro target.

Spectroscopic Characterization

Nuclear Magnetic Resonance (¹H NMR)

NMR is the primary tool for structural validation. The key differentiator between the product and the starting material is the H3 proton shift and the disappearance of the amide/enol tautomeric character of the 4-hydroxy precursor.

Solvent: DMSO-

(Recommended due to solubility) or

| Position | Chemical Shift (, ppm) | Multiplicity | Integration | Assignment Logic |
|----------|-------------------------------|------------------|-------------|--|
| NH | 8.80 – 9.10 | Broad Singlet | 1H | Amide proton; shift varies with concentration. |
| H-3 | 8.15 – 8.25 | Singlet | 1H | Diagnostic Peak. The H3 proton in 4- chloroquinolines is significantly deshielded compared to 4- hydroxy analogs. |
| H-8 | 8.05 – 8.15 | Doublet | 1H | Peri-position to Nitrogen; typically most deshielded aromatic H. |
| H-5 | 7.90 – 8.00 | Doublet | 1H | Peri-position to Chlorine. |
| H-6, H-7 | 7.60 – 7.85 | Multiplets | 2H | Remaining aromatic protons. |
| N-CH | 2.95 – 3.05 | Doublet (Hz) | 3H | Couples with NH. Confirms N- methyl amide integrity. |

Mass Spectrometry (MS)

MS provides the definitive confirmation of the halogenation via the chlorine isotope pattern.

- Ionization Mode: ESI (+)
- Target Mass (): 221.05 Da ()
- Isotope Pattern: The presence of a single chlorine atom dictates a characteristic 3:1 ratio between the (221) and (223) peaks.^[2]
 - Observation: If the M+2 peak is missing or the ratio is distorted, suspect dechlorination or hydrolysis impurities.

Infrared Spectroscopy (FT-IR)

Used primarily for solid-state fingerprinting.

- Amide I (C=O): 1660–1680 cm (Strong). Indicates the secondary amide.
- C=N (Quinoline): ~1590 cm .
- C-Cl Stretch: 740–760 cm . This band appears only after successful chlorination of the 4-OH precursor.

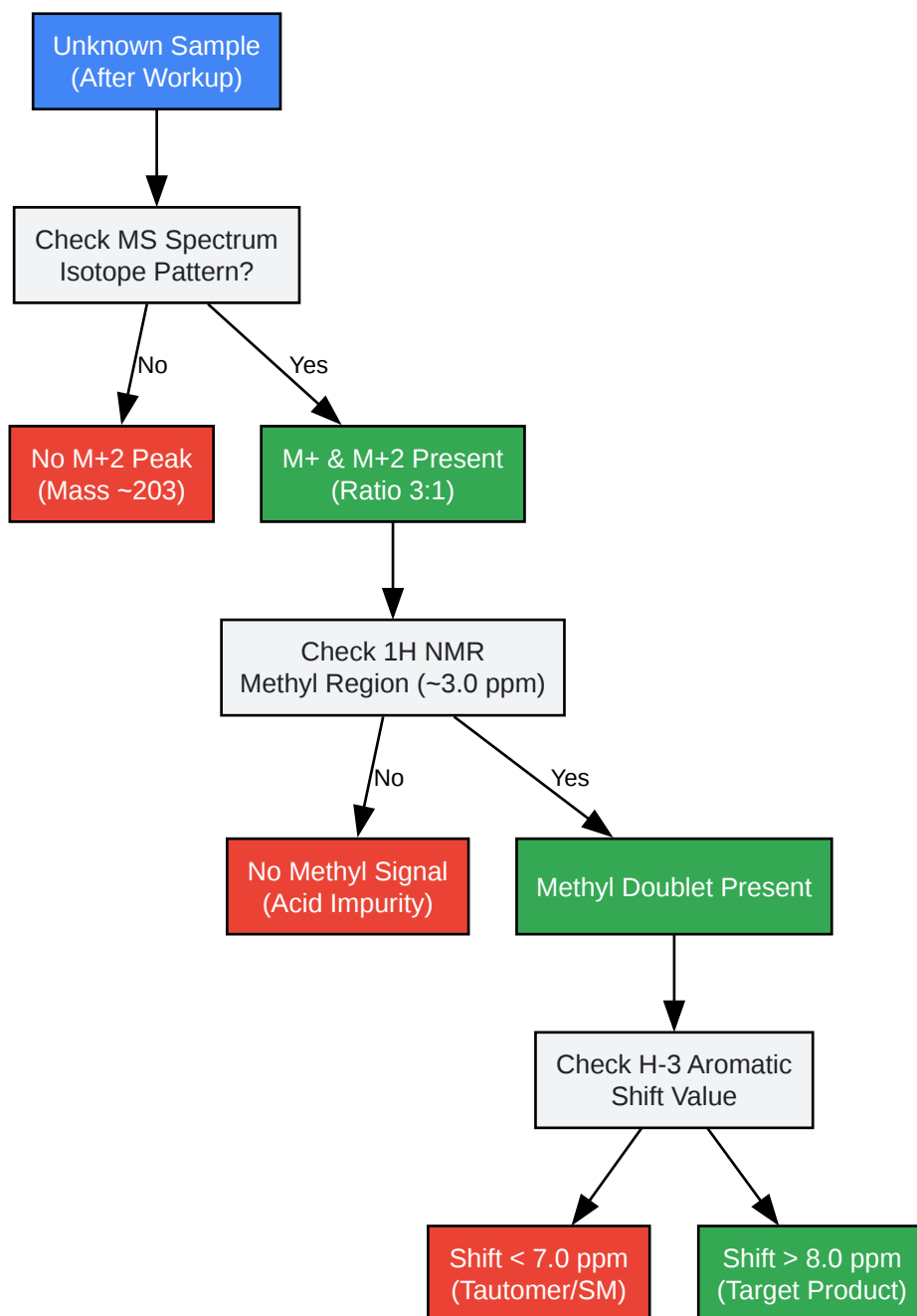
Comparative Differentiation Guide

This section objectively compares the target molecule against its two most common impurities: the starting material (SM) and the hydrolysis product (Acid).

| Parameter | Target: 4-Chloro-N-methyl... | Impurity A: 4-Hydroxy Precursor | Impurity B: Hydrolysis Product (Acid) |
|----------------|-------------------------------|--|---------------------------------------|
| Physical State | Off-white / Pale yellow solid | White / Beige solid | White solid |
| H NMR: H-3 | Singlet ~8.2 ppm | Singlet ~6.5 - 7.0 ppm (Upfield shift due to keto-enol form) | Singlet ~8.2 ppm |
| H NMR: Methyl | Doublet ~3.0 ppm | Doublet ~2.9 ppm | Absent (Loss of N-Me group) |
| MS () | 221 / 223 (3:1) | 203 (No Cl pattern) | 208 / 210 (Acid form) |
| Solubility | Soluble in , DMSO | Poor in , Soluble in DMSO | Soluble in aqueous base |

Diagnostic Logic Tree

Use this logic to interpret your raw data:



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Caption: Step-by-step spectral interpretation to validate **4-Chloro-N-methylquinoline-2-carboxamide**.

Experimental Protocols

Synthesis of Reference Standard

Use this protocol to generate high-purity material for spectral benchmarking.

- Setup: Charge a 100 mL round-bottom flask with 4-hydroxy-N-methylquinoline-2-carboxamide (1.0 eq) and (5.0 eq).
- Reaction: Heat to reflux () under atmosphere for 2–3 hours. Monitor by TLC (50% EtOAc/Hexane) or LC-MS until the starting material () is <1%.
- Workup (Critical Step):
 - Cool the mixture to room temperature.
 - Slowly pour the reaction mass into crushed ice (exothermic!).
 - Neutralize with or saturated to pH 8–9. Note: Acidic workup may lead to hydrolysis of the amide.
- Isolation: Filter the precipitate, wash copiously with water, and dry under vacuum at .
- Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (/MeOH) if necessary.

Analytical Method (HPLC-UV)

- Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 150 x 4.6 mm, 5 μ m).
- Mobile Phase A: 0.1% Formic Acid in Water.

- Mobile Phase B: Acetonitrile.
- Gradient: 10% B to 90% B over 15 minutes.
- Detection: 254 nm (Aromatic) and 220 nm (Amide).
- Retention Time: The 4-chloro derivative is significantly more hydrophobic (later eluting) than the 4-hydroxy precursor.

References

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